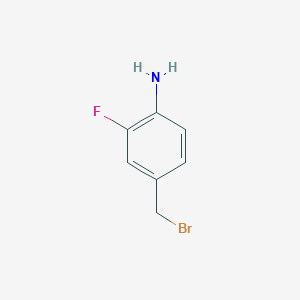

4-Amino-3-fluorobenzyl bromide

Description

Significance of Fluorinated Aromatic Compounds as Synthetic Intermediates

The introduction of fluorine into aromatic compounds can significantly alter their electronic properties, chemical reactivity, and metabolic stability. numberanalytics.comtandfonline.com This makes fluorinated aromatic compounds highly valuable as intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. numberanalytics.com The high electronegativity of fluorine can withdraw electron density from the aromatic ring, influencing its reactivity in subsequent synthetic steps. numberanalytics.com Furthermore, the presence of fluorine can enhance the metabolic stability of a molecule, a desirable trait in drug discovery. tandfonline.com The inclusion of fluorine can also improve a drug's membrane permeability and binding affinity to its target. tandfonline.comnih.gov

Positional Isomerism in Fluorinated Benzyl (B1604629) Bromides and its Synthetic Implications

The specific placement of fluorine and bromine atoms on a benzyl bromide ring, known as positional isomerism, has profound implications for the compound's reactivity and the outcome of synthetic reactions. The relative positions of these substituents can influence the electronic and steric environment of the molecule, thereby directing the course of a reaction. For instance, the electron-withdrawing or donating effects of substituents at different positions on the benzene (B151609) ring can affect the stability of reaction intermediates and the regioselectivity of subsequent transformations. In the case of fluorinated benzyl bromides, the position of the fluorine atom can influence the reactivity of the benzylic bromide. For example, the presence of a fluorine atom can impact the ease of nucleophilic substitution at the benzylic position. mdpi.comthieme-connect.de

Overview of 4-Amino-3-fluorobenzyl bromide as a Multipurpose Building Block in Contemporary Organic Chemistry

This compound stands out as a particularly useful building block in modern organic synthesis due to its unique combination of functional groups. The presence of an amino group, a fluorine atom, and a benzyl bromide moiety provides multiple reactive sites for a variety of chemical transformations. The amino group can be a site for acylation, alkylation, or other modifications, while the benzyl bromide is a reactive electrophile for nucleophilic substitution reactions. wikipedia.org The fluorine atom, as previously discussed, modulates the electronic properties of the aromatic ring. This trifunctional nature allows for the construction of complex molecular architectures from a single, readily available starting material.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C7H7BrFN |

| Molecular Weight | 204.042 g/mol |

| CAS Number | 364360-79-2 |

| Synonyms | (4-Amino-3-fluorophenyl)methyl bromide |

The strategic placement of the amino and fluoro groups on the benzyl bromide scaffold makes this compound a valuable tool for medicinal chemists and synthetic organic chemists alike, enabling the synthesis of a diverse range of compounds with potential biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKYHWKAWJPQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 3 Fluorobenzyl Bromide

Direct Halogenation Approaches

Direct halogenation of the benzylic methyl group of 4-amino-3-fluorotoluene presents a straightforward route to the target compound. This approach typically involves a free-radical mechanism.

Bromination of 4-Amino-3-fluorotoluene via Radical Mechanism

The Wohl-Ziegler reaction provides a classic method for the selective bromination of allylic and benzylic positions. mychemblog.commasterorganicchemistry.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com

The primary reagent for this benzylic bromination is N-Bromosuccinimide (NBS). mychemblog.comcommonorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine, which helps to minimize side reactions such as addition to an aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although due to environmental concerns, other solvents like acetonitrile (B52724) may be used. organic-chemistry.org

The reaction proceeds via a free-radical chain mechanism, which requires initiation. mychemblog.com This is typically achieved using a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comcommonorganicchemistry.com These initiators decompose upon heating or UV irradiation to generate radicals, which then propagate the chain reaction. mychemblog.comorganic-chemistry.org

Successful benzylic bromination requires careful control of reaction conditions. The reaction is commonly performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to facilitate the decomposition of the radical initiator. commonorganicchemistry.com It is crucial to maintain a low concentration of bromine and hydrogen bromide to prevent competing electrophilic aromatic substitution on the electron-rich aromatic ring, which is activated by the amino group. organic-chemistry.org

Table 1: Key Components in the Radical Bromination of 4-Amino-3-fluorotoluene

| Component | Function | Common Examples |

|---|---|---|

| Substrate | The starting material to be brominated | 4-Amino-3-fluorotoluene |

| Brominating Agent | Provides the bromine radical | N-Bromosuccinimide (NBS) |

| Initiator | Starts the radical chain reaction | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |

Catalysis and Initiator Systems (e.g., Azobisisobutyronitrile)

Protecting Group Strategies for Amino Functionality

To circumvent potential side reactions associated with the reactive amino group during bromination, a protecting group strategy is often employed. organic-chemistry.orglibretexts.org This involves temporarily masking the amino group, performing the desired transformation, and then removing the protecting group. organic-chemistry.org

N-BOC Protection of 4-Amino-3-fluorotoluene

One of the most common and effective protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. fishersci.co.ukmasterorganicchemistry.com The Boc group is generally stable to a wide range of reaction conditions but can be easily removed under acidic conditions. organic-chemistry.orgnih.gov

The synthesis of the N-Boc protected version of the target compound, tert-butyl (4-(bromomethyl)-2-fluorophenyl)carbamate, is a well-established route. sigmaaldrich.com This strategy involves first protecting the amino group of 4-amino-3-fluorotoluene (also known as 2-fluoro-4-methylaniline) synquestlabs.com with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. fishersci.co.uk

Once the amino group is protected, the resulting N-Boc-4-amino-3-fluorotoluene can then undergo radical bromination on the methyl group as described in section 2.1. The Boc group deactivates the aromatic ring towards electrophilic attack and prevents undesired reactions of the amino group, leading to a cleaner reaction and higher yield of the desired benzyl (B1604629) bromide. The final deprotection step to reveal the free amine is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comnih.gov

Table 2: N-BOC Protection and Subsequent Bromination

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Protection | 4-Amino-3-fluorotoluene, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP), Solvent (e.g., THF, Acetonitrile) | tert-Butyl (2-fluoro-4-methylphenyl)carbamate |

| Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Heat/UV | tert-Butyl (4-(bromomethyl)-2-fluorophenyl)carbamate sigmaaldrich.com |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid, Hydrochloric Acid) | 4-Amino-3-fluorobenzyl bromide |

Subsequent Bromination of the N-Protected Precursor

A pivotal step in the synthesis of this compound involves the protection of the amino group prior to bromination. This is necessary to prevent unwanted side reactions with the amino functionality during the introduction of the bromine atom. A common protecting group used for this purpose is the tert-butoxycarbonyl (Boc) group. sigmaaldrich.comgoogle.com The N-Boc protected precursor, tert-butyl [4-(hydroxymethyl)-2-fluorophenyl]carbamate, serves as a stable intermediate for the subsequent bromination reaction.

Reagents and Solvent Systems (e.g., Phosphorus Tribromide, N-Bromosuccinimide)

The conversion of the benzylic alcohol in the N-protected precursor to a benzyl bromide is typically achieved using specific brominating agents. commonorganicchemistry.com The choice of reagent and solvent system is critical for achieving high yields and minimizing side products.

Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a widely used and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. commonorganicchemistry.com The reaction generally proceeds via an SN2 mechanism, which leads to an inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com

N-Bromosuccinimide (NBS): N-Bromosuccinimide is another common reagent for benzylic bromination. chadsprep.comlibretexts.orgmasterorganicchemistry.com It is particularly useful as it provides a low, steady concentration of elemental bromine (Br₂) during the reaction, which can help to avoid unwanted side reactions such as addition to aromatic rings. chadsprep.commasterorganicchemistry.com The reaction with NBS is often initiated by light or a radical initiator. chadsprep.comlibretexts.org When used in conjunction with triphenylphosphine (B44618) (PPh₃), it forms the basis of the Appel reaction, which also proceeds via an SN2 mechanism. commonorganicchemistry.com

The selection between these reagents depends on the specific substrate and desired reaction conditions. A comparison of common brominating agents is presented in the table below.

Interactive Data Table: Common Brominating Agents for Alcohols

| Reagent | Common Abbreviation | Typical Reaction Type | Key Considerations |

| Phosphorus tribromide | PBr₃ | SN2 | Common and effective for primary/secondary alcohols. commonorganicchemistry.com |

| N-Bromosuccinimide | NBS | Radical substitution, Appel (with PPh₃) | Provides low Br₂ concentration, good for benzylic positions. chadsprep.comlibretexts.orgmasterorganicchemistry.com |

| Thionyl Bromide | SOBr₂ | - | More reactive than thionyl chloride, not compatible with pyridine. commonorganicchemistry.com |

| Carbon Tetrabromide/Triphenylphosphine | CBr₄/PPh₃ | Appel Reaction | A common combination for the Appel reaction. commonorganicchemistry.com |

Deprotection of the Amino Group to Yield the Desired Product

Following the successful bromination of the N-protected precursor, the final step is the removal of the protecting group to yield this compound. The deprotection strategy is contingent on the nature of the protecting group employed.

For the commonly used Boc group, deprotection is typically achieved under acidic conditions. fishersci.co.uk Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane, effectively cleaves the carbamate (B1207046) to reveal the free amine. fishersci.co.uk The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule. agroipm.cn For instance, in cases where the substrate is acid-labile, alternative methods might be considered. fishersci.co.uk

Multi-Step Convergent Syntheses from Related Precursors

Convergent synthesis offers an alternative and often more efficient approach to complex molecules by preparing separate fragments of the molecule and then joining them together.

Approaches from 4-Bromo-2-fluoroaniline for Boronic Acid Derivatives

4-Bromo-2-fluoroaniline is a versatile starting material for the synthesis of various functionalized aromatic compounds. sigmaaldrich.comscbt.com It has been utilized in the synthesis of 4-amino-3-fluorophenyl boronic acid. sigmaaldrich.comscbt.com This suggests a potential convergent route where the boronic acid derivative could be further elaborated and eventually converted to the target benzyl bromide through a series of transformations.

Related Synthetic Routes for Azide-Fluoro-Benzyl Halides

The synthesis of structurally related azide-fluoro-benzyl halides provides insights into potential strategies that could be adapted for this compound. For instance, the synthesis of 3-azide-4-fluorobenzyl bromide has been reported starting from 4-fluorobenzaldehyde (B137897). tandfonline.comtandfonline.com This multi-step process involves nitration, reduction of the aldehyde, hydrogenolysis of the nitro group, azidation, and finally bromination of the resulting benzyl alcohol. tandfonline.comtandfonline.com The conversion of an azide (B81097) group to an amine is a well-established transformation, often achieved through reduction, suggesting that a similar pathway could be envisioned for the synthesis of this compound. The synthesis of various benzyl azides from the corresponding benzyl bromides using sodium azide is a common and efficient reaction. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Amino 3 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The most prominent feature of 4-amino-3-fluorobenzyl bromide's reactivity is its susceptibility to nucleophilic attack at the benzylic carbon. The bromine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity is central to its application as a building block for introducing the 4-amino-3-fluorobenzyl moiety into more complex molecular architectures.

A key application of this compound is in carbon-carbon bond formation through reaction with malonate esters, a classic example of nucleophilic substitution. This reaction is a fundamental step in the synthesis of various pharmaceutical intermediates.

The process typically involves the deprotonation of a malonate ester, such as diethyl malonate, by a base to generate a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new C-C bond. The resulting product is a diethyl (4-amino-3-fluorobenzyl)malonate derivative.

Commonly employed bases for this transformation include sodium ethoxide (NaOEt) or potassium carbonate (K2CO3), and the reaction is often carried out in polar solvents like ethanol (B145695) or dimethylformamide (DMF) under reflux conditions. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing potential side reactions.

Table 1: Synthesis of Diethyl (4-amino-3-fluorobenzyl)malonate

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Enolate Formation | Diethyl malonate + Base (e.g., NaOEt, K2CO3) | Generates the malonate enolate nucleophile. |

| 2. Alkylation | This compound in a solvent (e.g., ethanol, DMF) at reflux. | Formation of the C-C bond via nucleophilic substitution. |

| 3. Work-up | Acidic quench, extraction, and drying. | Isolation of the crude product. |

This compound is frequently used to alkylate a variety of nitrogen-containing nucleophiles. This class of reactions is particularly important in medicinal chemistry for the synthesis of heterocyclic compounds, many of which are scaffolds for potent and selective kinase inhibitors. The nitrogen atom of an amine, amide, or a heterocyclic ring acts as the nucleophile, attacking the benzylic carbon and displacing the bromide.

For instance, in the synthesis of certain inhibitors, the benzyl (B1604629) bromide moiety is reacted with the nitrogen atom of a pyrazole, imidazole, or other nitrogen-rich heterocycle. These reactions are typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMF or acetonitrile (B52724). The base serves to deprotonate the nitrogen nucleophile, increasing its reactivity towards the electrophilic benzyl bromide.

Similar to nitrogen nucleophiles, oxygen- and sulfur-containing compounds can also displace the benzylic bromide of this compound. These reactions lead to the formation of ethers and thioethers, respectively.

For the synthesis of ethers, an alcohol or a phenol (B47542) can be deprotonated with a suitable base (e.g., sodium hydride) to form a more potent alkoxide or phenoxide nucleophile. This nucleophile then readily reacts with this compound.

In the case of thioether synthesis, thiols are excellent nucleophiles and can often react directly with the benzyl bromide without the need for a strong base, although a mild base is sometimes added to facilitate the reaction. These reactions are valuable for introducing the 4-amino-3-fluorobenzyl group into molecules containing hydroxyl or thiol functionalities.

Alkylation of Nitrogen-Containing Nucleophiles

Cross-Coupling Chemistry Involving the Benzyl Bromide Moiety

While nucleophilic substitution is the dominant reaction pathway, the benzyl bromide moiety of this compound can also participate in transition metal-catalyzed cross-coupling reactions, although this is less common than for aryl halides.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can potentially be applied to benzyl bromides. In this context, this compound could react with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, connecting the benzylic carbon to the organic group from the boronic acid. However, such applications with this specific substrate are not as widely documented as its use in nucleophilic substitutions.

The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, is generally less feasible for benzyl bromides.

Other transition metals could also potentially mediate transformations of this compound. For example, cobalt- or nickel-catalyzed cross-coupling reactions have been developed for benzylic halides. These alternative methods can sometimes offer different reactivity profiles or functional group tolerance compared to palladium-based systems. The exploration of such reactions with this compound remains an area for further investigation in synthetic methodology.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Reactivity of the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Derivatization to Amides and Carbamic Acids

The primary amine of this compound can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acyl chlorides or anhydrides under basic conditions. The resulting amides are often more stable and less prone to oxidation than the parent amine.

Furthermore, the amino group can be converted into carbamic acids and their derivatives. For instance, reaction with phosgene (B1210022) or its equivalents, followed by treatment with an alcohol, yields carbamates. A common method for the protection of amino groups is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. This protective strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amino group. acs.org

| Reagent | Product Type |

| Acyl chloride | Amide |

| Anhydride | Amide |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protected amine (Carbamate) |

Functionalization through Diazotization and Related Reactions

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.comgoogle.com This diazotization reaction opens up a plethora of synthetic possibilities, as the diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer-type reactions. google.comnih.gov

For example, treatment of the diazonium salt with cuprous chloride or cuprous bromide leads to the corresponding chloro- or bromo-substituted aromatic ring. google.com Similarly, the Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. google.com The diazonium group can also be replaced by a hydroxyl group, a cyano group, or a hydrogen atom, providing access to a diverse array of substituted benzyl bromide derivatives.

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the 3-position of the aromatic ring exerts a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.

Electronic Effects on Electrophilic Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), the fluorine atom is considered an anomaly among the halogens. ijrar.org It is highly electronegative and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. researchgate.netmasterorganicchemistry.com However, fluorine can also donate a lone pair of electrons into the aromatic π-system via resonance (+M effect). ijrar.orgwikipedia.org

| Effect of Fluorine | Influence on Electrophilic Aromatic Substitution |

| Inductive Effect (-I) | Electron-withdrawing, deactivates the ring |

| Resonance Effect (+M) | Electron-donating, directs ortho and para |

Potential for Nucleophilic Aromatic Substitution with Activated Systems

Generally, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is difficult. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. In the case of this compound itself, the fluorine atom is not sufficiently activated for SNAr to occur readily.

However, if the molecule is modified to include a potent electron-withdrawing group, such as a nitro group, ortho or para to the fluorine, the potential for SNAr increases significantly. For example, nitration of the ring could introduce a nitro group that would activate the fluorine for displacement by a nucleophile. This strategy is a common approach for the synthesis of complex aromatic ethers and other derivatives. acs.org The success of such a reaction would depend on the specific nucleophile and reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 3 Fluorobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For fluorinated compounds like 4-Amino-3-fluorobenzyl bromide, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is used to map out the complete carbon-hydrogen framework and to confirm the position of the fluorine substituent.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical spectrum for this compound, one would expect to see distinct signals for the benzylic protons (-CH₂Br), the aromatic protons, and the amine (-NH₂) protons. The benzylic protons would typically appear as a singlet, while the aromatic protons would show a complex splitting pattern due to coupling with each other and with the adjacent fluorine atom. The amine protons might appear as a broad singlet.

As a practical example, the ¹H NMR data for a derivative, tert-butyl [4-(bromomethyl)-2-fluorophenyl]carbamate, is presented below. In this molecule, the amine is protected with a tert-butoxycarbonyl (BOC) group.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| tert-butyl (CH₃)₃ | 1.39 | s |

| Benzylic (CH₂) | 3.71 | d, J = 6.4 Hz |

| Amine (NH) | 7.09 | br s |

| Aromatic (CH) | 7.36 | d, J = 8.8 Hz |

| Aromatic (CH) | 7.61 | d, J = 8.8 Hz |

| This data corresponds to a derivative and is provided for illustrative purposes. derpharmachemica.com |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, seven distinct carbon signals would be expected: one for the benzylic carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (-NH₂, -F, -CH₂Br). The carbon directly bonded to the fluorine atom will appear as a doublet due to carbon-fluorine coupling, a key diagnostic feature.

The following table shows representative ¹³C NMR data for a pyrimidine-morpholine derivative synthesized using a fluorobenzyl moiety.

| Carbon Type | Chemical Shift (δ) ppm | Key Structural Feature |

| CH₃ | 27.97 | Methyl on pyrimidine |

| CH₂ (benzyl) | 47.35 | Benzylic carbon |

| Morpholine (B109124) | 51.47, 66.12 | Carbons of the morpholine ring |

| Aromatic C-F | 163.13 | Aromatic carbon bonded to fluorine |

| Aromatic CH | 115.62, 115.83, 128.79, 132.48 | Phenyl ring carbons |

| Pyrimidine | 90.36, 152.78, 159.32 | Pyrimidine ring carbons |

| C=O | 163.41 | Carbonyl carbon |

| This data corresponds to 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione, a derivative, for illustrative purposes. nih.gov |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Regiochemical Assignment

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. chemicalbook.comrsc.org Its large chemical shift range makes it exceptionally useful for detecting subtle changes in the fluorine's electronic environment. chemicalbook.comsigmaaldrich.com For this compound, a single signal would be observed in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom. The exact chemical shift and the coupling pattern (splitting of the signal by adjacent protons) would definitively confirm its position on the aromatic ring (regiochemistry), distinguishing it from other isomers. For instance, in a related derivative, 4-(4-Fluorobenzyl)morpholine, the fluorine signal appears at -109.88 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of a compound's elemental formula. For this compound (C₇H₇BrFN), HRMS would be used to confirm its exact mass of 203.9800 amu. synquestlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, in the synthesis of a 1,3,4-oxadiazole-5-fluorocytosine hybrid, HRMS was used to confirm the product's formula, C₁₃H₁₀ClFN₅O₂⁺, with a calculated mass of 322.0502 and a found mass of 322.0502. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules without causing significant fragmentation. nih.gov When analyzing a derivative of this compound, such as an N-substituted quinolinone, ESI-MS typically reveals the protonated molecular ion ([M+H]⁺). derpharmachemica.com This peak immediately provides the molecular weight of the compound. For instance, the analysis of a synthesized triazole derivative showed the expected molecular ion peak, confirming its successful formation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and its derivatives.

In the analysis of related compounds, GC-MS has been instrumental in identifying and quantifying impurities. For instance, in the synthesis of safinamide (B1662184), a derivative of this compound, GC was used to determine the presence of byproducts like 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde to a detection limit of 0.0025% by weight. google.com This highlights the sensitivity of GC-MS in quality control.

Derivatization is often employed to enhance the volatility and thermal stability of analytes for GC-MS analysis. scribd.com For amino-containing compounds, derivatization is crucial. scribd.com Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) and benzyl (B1604629) chloroformate (BCF). bevital.noactascientific.comactascientific.com While PFBBr derivatization is effective, it can be time-consuming. bevital.no An alternative, the use of BCF, has shown high sensitivity and satisfactory derivatization efficiency for similar compounds. bevital.no

The purity of synthesized compounds is often confirmed to be greater than 95% using a combination of analytical techniques including GC-MS and NMR spectroscopy. rsc.org GC-MS is also valuable for differentiating between isomers, which can be challenging. In the analysis of fluorinated diphenylpyrrolidine derivatives, GC-MS alone was insufficient for complete differentiation of positional isomers, necessitating the use of complementary techniques like HPLC and condensed phase IR. core.ac.uk

Key Research Findings from GC-MS Analysis:

| Analytical Parameter | Observation | Significance |

| Limit of Detection | As low as 0.0025% for impurities in related syntheses. google.com | Demonstrates high sensitivity for quality control. |

| Derivatization | Necessary for volatile analysis of amino compounds. scribd.com | Improves chromatographic properties and detection. |

| Isomer Differentiation | May require complementary techniques for complete separation. core.ac.uk | Highlights the complexity of analyzing structurally similar compounds. |

| Purity Confirmation | Routinely used to confirm >95% purity. rsc.org | Standard practice in synthetic chemistry. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups such as the amino group (NH₂), the carbon-fluorine bond (C-F), the aromatic ring, and the benzyl bromide moiety.

The characteristic IR absorption bands for related structures provide a reference for interpreting the spectra of this compound. For example, in derivatives of 1,2,4-triazole, the N-H and NH₂ stretching vibrations appear in the range of 3190-3339 cm⁻¹. lew.ro The C=O stretching of a triazole ring is observed around 1714-1726 cm⁻¹, while the C=N stretch is seen near 1602-1651 cm⁻¹. lew.ro Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. libretexts.org

In the spectrum of 4-Amino-3-bromo-5-fluorobenzonitrile, the presence of the amino and nitrile groups would be indicated by their characteristic absorption frequencies. spectrabase.com For comparison, the IR spectrum of 4-fluorobenzyl bromide and 3-fluorobenzyl bromide can provide insights into the vibrations of the fluorobenzyl portion of the target molecule. chemicalbook.comchemicalbook.com The absence of certain bands can also be informative; for instance, the disappearance of the NH₂ vibration bands around 3310 cm⁻¹ and 3229 cm⁻¹ indicates the formation of an imine group in a reaction involving a primary amine. researchgate.net

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amino) | 3200-3400 | lew.ro |

| Aromatic C-H Stretch | 3000-3100 | libretexts.org |

| C-C Stretch (in-ring) | 1400-1600 | libretexts.org |

| C-F Stretch | 1000-1400 | |

| C-Br Stretch | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

For derivatives of this compound, X-ray crystallography has been used to confirm molecular structures and analyze crystal packing. core.ac.uk In a study of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b] clockss.orgsigmaaldrich.comthiadiazole, a derivative containing a fluorobenzyl group, single-crystal X-ray diffraction confirmed the structure and revealed details about intermolecular interactions, such as C-H···F and π-π stacking interactions, which stabilize the crystal lattice. core.ac.uk The analysis of another crystal structure, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, provided detailed crystallographic data including the unit cell dimensions and space group. researchgate.net

Crystallographic studies are essential for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. The data obtained from X-ray crystallography, such as atomic coordinates and displacement parameters, provide a complete picture of the molecule's conformation in the solid state. researchgate.net

Crystallographic Data for a Related Fluorinated Compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.3571(8) |

| b (Å) | 13.4295(12) |

| c (Å) | 7.3036(5) |

| β (°) ** | 93.372(5) |

| Volume (ų) ** | 1895.3(2) |

| Data from a study on N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide. researchgate.net |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. actascientific.com It is particularly well-suited for non-volatile or thermally unstable compounds that are not amenable to GC analysis. scribd.comactascientific.com

For the purity validation of this compound derivatives, HPLC is a standard method. In the development of inhibitors derived from fragments, HPLC was used to confirm the purity of synthesized compounds, which was typically greater than 95%. rsc.org The technique is also crucial for separating closely related isomers. For instance, HPLC provided adequate separation between 2-F-, 3-F-, and 4-F-isomers of diphenylpyrrolidine derivatives where GC-MS was less effective. core.ac.uk

A typical HPLC system for purity analysis consists of a C18 column and a UV detector. rsc.org The choice of mobile phase, often a buffered acidic or basic solvent system, is optimized to achieve the best separation. rsc.org HPLC is also used in quality control during the production of pharmaceuticals, such as in the determination of the purity of safinamide and its methanesulfonate (B1217627) salt. google.comgoogleapis.com

Typical HPLC Parameters for Purity Validation:

| Parameter | Description | Reference |

| Column | C18 stationary phase | rsc.org |

| Mobile Phase | Buffered acidic or basic solvents | rsc.org |

| Detector | UV diode array detector | rsc.org |

| Purity Threshold | Often >95% | rsc.org |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. greyhoundchrom.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is essential for analyzing volatile starting materials, byproducts, and derivatives formed during its synthesis and subsequent reactions.

Derivatization is a key step to make non-volatile compounds suitable for GC analysis. scribd.com This involves chemically modifying the analyte to increase its volatility. greyhoundchrom.com For amino acids and other polar compounds, derivatization is a prerequisite for successful GC analysis. scribd.comnih.gov

In the context of this compound, GC would be used to monitor the progress of reactions and to quantify volatile impurities. For example, in the synthesis of related compounds, GC has been used to determine the content of residual starting materials or byproducts with high sensitivity. google.com The choice of a suitable column and temperature program is critical for achieving good separation of the components in a mixture.

Applications of GC in the Analysis of Related Compounds:

| Application | Example | Significance |

| Impurity Profiling | Quantifying byproducts in the synthesis of safinamide. google.com | Ensures the quality and purity of the final product. |

| Reaction Monitoring | Tracking the consumption of volatile starting materials. | Allows for optimization of reaction conditions. |

| Analysis of Derivatives | Analyzing derivatized amino acids to improve volatility. nih.gov | Enables the use of GC for a broader range of compounds. |

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Fluorobenzyl Bromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 4-Amino-3-fluorobenzyl bromide. Methods such as DFT with the B3LYP functional and a 6-311G(d,p) or similar basis set are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netrsc.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. rsc.org For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom on the aromatic ring significantly influence the electron distribution. The amino group tends to raise the HOMO energy, while the fluorine atom lowers both HOMO and LUMO energies.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino group, highlighting their potential role in hydrogen bonding.

Natural Bond Orbital (NBO) analysis further details the electronic structure by studying charge transfer and hyperconjugative interactions within the molecule. rsc.org These calculations can quantify the stabilization energy associated with interactions between occupied and unoccupied orbitals, revealing the delocalization of electron density.

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Influenced by the amino group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Influenced by the benzyl (B1604629) bromide moiety. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. rsc.org |

| Dipole Moment | Measure of the net molecular polarity | Reflects the asymmetric charge distribution due to F and NH₂ substituents. |

| Mulliken Charges | Calculated partial charges on each atom | Shows electron density distribution, with the F atom being highly negative. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations have been successfully used to predict ¹H, ¹³C, and ¹⁹F NMR spectra with high accuracy, which aids in structure verification. researchgate.netresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is standard for calculating magnetic shielding tensors, which are then converted to chemical shifts.

For this compound:

¹H NMR: Predictions would help assign protons on the aromatic ring, which are split by both the fluorine atom and adjacent protons, and the distinct chemical shift of the benzylic CH₂Br protons.

¹³C NMR: Calculations can distinguish between the carbon atoms of the benzene (B151609) ring, including the carbons directly bonded to the fluorine, nitrogen, and bromomethyl groups.

¹⁹F NMR: Predicting the ¹⁹F chemical shift is particularly valuable. Studies have developed scaling factors for computational methods to achieve high accuracy for fluorinated aromatic compounds, with deviations from experimental values being as low as 4% of the tested range. researchgate.net The chemical environment created by the adjacent amino group and the para-positioned bromomethyl group would result in a characteristic shift.

The accuracy of these predictions relies on accounting for solvent effects, often through models like the Polarizable Continuum Model (PCM). rsc.org

Conformation Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily associated with the rotation of the bromomethyl (-CH₂Br) and amino (-NH₂) groups. Conformation analysis using computational methods can identify the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. acs.org For this molecule, a key dihedral angle would be the one defining the orientation of the C-Br bond relative to the plane of the benzene ring. The results of such a scan would reveal the lowest energy (most stable) conformation. It is expected that the most stable conformer would have the bulky bromine atom staggered relative to the ring substituents to minimize steric hindrance. Studies on similar substituted benzyl systems have shown that the energy difference between conformers can be small, often less than 1 kcal/mol. acs.org The vibrational frequency analysis of an optimized structure must yield no imaginary frequencies to confirm it is a true minimum on the potential energy surface. acs.org

Derived Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds, Hydrogen Bond Donors/Acceptors)

Molecular descriptors are calculated to predict the physicochemical properties and drug-likeness of a molecule. These are crucial in computational drug design and are often evaluated using rules like Lipinski's Rule of Five. tandfonline.com Online tools and software like SwissADME are commonly used for these predictions. frontiersin.orgnih.gov

For this compound, the key descriptors are:

Topological Polar Surface Area (TPSA): This is the surface sum over all polar atoms, mainly oxygen and nitrogen, including their attached hydrogens. It is a good predictor of passive molecular transport through membranes. The presence of the amino group contributes significantly to the TPSA.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of lipophilicity. The fluorine atom and the benzene ring increase lipophilicity, while the amino group decreases it.

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility. In this molecule, the C-C bond connecting the bromomethyl group to the ring and the C-N bond of the amino group are rotatable.

Hydrogen Bond Donors/Acceptors: The amino group (-NH₂) acts as a hydrogen bond donor. The nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 204.04 g/mol | A fundamental physical property. |

| TPSA | 38.91 Ų | Indicates good potential for membrane permeability. tandfonline.com |

| LogP (Consensus) | 2.15 | Suggests moderate lipophilicity. mdpi.com |

| Number of Rotatable Bonds | 2 | Suggests moderate molecular flexibility. nih.gov |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Capacity to donate in hydrogen bonding. tandfonline.com |

| Hydrogen Bond Acceptors | 2 (the N and F atoms) | Capacity to accept in hydrogen bonding. tandfonline.com |

(Note: Values were calculated using SwissADME platform tools.)

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting the reactivity of this compound and studying potential reaction mechanisms. As a benzyl bromide derivative, its primary mode of reaction is as an alkylating agent via nucleophilic substitution.

The bromine atom is an excellent leaving group, and the benzylic carbon is susceptible to nucleophilic attack. The reaction is expected to proceed through an Sₙ2 mechanism. Theoretical models can be used to calculate the activation energy for this substitution reaction with various nucleophiles.

The substituents on the aromatic ring modulate this reactivity:

Amino Group (-NH₂): As an electron-donating group, it can slightly destabilize the transition state of an Sₙ2 reaction by increasing electron density at the reaction center, but it also activates the ring itself towards electrophilic substitution.

Fluoro Group (-F): As an electron-withdrawing group, it can stabilize the transition state by pulling electron density away, potentially increasing the rate of nucleophilic substitution compared to a non-fluorinated analog.

Reactivity indices derived from DFT, such as Fukui functions or local softness, can predict the most reactive sites in the molecule. For this compound, these calculations would confirm the benzylic carbon as the primary electrophilic site for nucleophilic attack.

Applications of 4 Amino 3 Fluorobenzyl Bromide As a Key Intermediate in Complex Molecular Synthesis

Synthesis of Advanced Fluorinated Aromatic Systems

4-Amino-3-fluorobenzyl bromide serves as a valuable precursor in the creation of advanced fluorinated aromatic systems. These systems are integral to the development of materials with enhanced properties, such as improved thermal stability and resistance to degradation. The presence of the fluorine atom in the aromatic ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making them desirable for various industrial applications, including materials science and agrochemicals. For instance, derivatives of this compound are utilized in the synthesis of specialized herbicides and pesticides, where the fluorine substitution enhances biological activity.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their Derivatives

This compound is a crucial intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs are a class of drugs widely used to reduce pain, fever, and inflammation. The synthesis of new NSAID analogues is an active area of research, aiming to develop compounds with improved efficacy and reduced side effects. researchgate.netmdpi.com

Role in Flurbiprofen Synthesis

A prominent application of this compound is in the synthesis of Flurbiprofen, a well-known NSAID. While multiple synthetic routes to Flurbiprofen exist, some pathways utilize intermediates derived from this compound. For example, it can be used to synthesize diethyl (4-amino-3-fluorophenyl)methylmalonate, which is a direct precursor to Flurbiprofen. The synthesis involves the nucleophilic substitution of the bromide with diethyl malonate. Alternative synthetic strategies for Flurbiprofen and its analogues often involve related fluorinated and aminated phenyl derivatives, highlighting the importance of this structural motif. quickcompany.ingoogle.comgoogle.com Research into Flurbiprofen analogues has also led to the development of compounds with potential applications in treating conditions like Alzheimer's disease by selectively inhibiting beta-amyloid secretion. researchgate.net

Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitor Analogues

This compound and similar fluorinated building blocks are utilized in the synthesis of analogues of Bruton's Tyrosine Kinase (BTK) inhibitors. mdpi.com BTK is a key enzyme in the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. mdpi.com The development of potent and selective BTK inhibitors is a significant focus in medicinal chemistry. nih.gov The incorporation of fluorinated fragments, such as the one provided by this compound, can influence the binding affinity, selectivity, and pharmacokinetic properties of these inhibitors. mdpi.com

Intermediate in the Development of Alanine Serine Cysteine Transporter-2 (ASCT-2) Inhibitor Precursors

The compound serves as an intermediate in the synthesis of precursors for inhibitors of the Alanine Serine Cysteine Transporter-2 (ASCT-2). ASCT-2 is a transporter for the amino acid glutamine and is overexpressed in several types of cancer cells, making it a promising target for cancer therapy. researchgate.netnih.gov

Application in Positron Emission Tomography (PET) Tracer Radiosynthesis

A significant application in this area is the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. acs.orgrsc.org In this context, this compound can be a precursor to molecules that are subsequently labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). researchgate.netnih.gov For example, a fluorine-18 labeled analogue of a potent ASCT-2 inhibitor, V-9302, was synthesized using a precursor derived from a related benzylic bromide. researchgate.netnih.gov These radiotracers can be used to image the expression of ASCT-2 in tumors, which could aid in cancer diagnosis and monitoring treatment response. researchgate.netnih.gov

Synthesis of Fluorinated Heterocycles

This compound is a valuable starting material for the synthesis of various fluorinated heterocyclic compounds. rsc.org Heterocycles are cyclic compounds containing at least two different elements in the ring, and they form the structural core of a vast number of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net The introduction of fluorine into heterocyclic systems can significantly impact their biological activity and physicochemical properties. nih.govbeilstein-journals.org The reactive nature of the benzyl (B1604629) bromide allows for its use in various cyclization reactions to form five-membered or other heterocyclic rings. researchgate.net The amino group can also participate in these ring-forming reactions or be modified to introduce further diversity into the final molecules.

Incorporation into Triazole Nuclei

The reactivity of the benzyl bromide moiety in this compound allows for its facile incorporation into pre-formed triazole rings through N-alkylation or S-alkylation reactions. For instance, it can be reacted with 4-amino-5-substituted-1,2,4-triazole-3-thiones to introduce the 4-amino-3-fluorobenzyl group onto the triazole scaffold. This approach has been utilized in the synthesis of novel triazole derivatives with potential biological activities.

In one study, 4-fluorobenzyl bromide was reacted with 4-amino-3-(substituted)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in the presence of a base to yield S-benzylated products. lew.ro This highlights a general strategy where the benzyl bromide component is used as an alkylating agent to modify the triazole core. While this specific example uses 4-fluorobenzyl bromide, the same principle applies to its 4-amino-3-fluoro-substituted counterpart, enabling the introduction of this specific functionality.

The synthesis of various Schiff bases and Mannich bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been reported. mdpi.comnih.govinnovareacademics.in These synthetic routes often involve the initial formation of the core triazole ring, which can then be further functionalized. This compound can be a key reagent in these post-modification steps.

Furthermore, the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful method for constructing 1,2,3-triazole rings. acs.orgnih.gov In this context, if this compound is converted to the corresponding azide (B81097), it can readily participate in reactions with various alkynes to generate a library of 1,4-disubstituted 1,2,3-triazoles bearing the 4-amino-3-fluorobenzyl moiety.

Table 1: Examples of Triazole Synthesis Strategies Involving Benzyl Bromide Derivatives

| Starting Material (Triazole Core) | Reagent | Reaction Type | Product Type |

| 4-Amino-3-(substituted)-4,5-dihydro-1H-1,2,4-triazol-5-one | 4-Fluorobenzyl bromide | S-Alkylation | S-Benzylated triazole derivative lew.ro |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various aldehydes and amines | Schiff base and Mannich base formation | Functionalized triazole derivatives mdpi.comnih.govinnovareacademics.in |

| Organic azide (derived from this compound) | Terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

Asymmetric Synthesis of Non-Proteinogenic Alpha-Amino Acids

The development of synthetic methodologies for non-proteinogenic α-amino acids is of great importance in drug discovery and chemical biology. These unnatural amino acids, when incorporated into peptides or as standalone molecules, can impart unique properties such as enhanced metabolic stability, conformational constraints, and novel biological activities. This compound has been identified as a key precursor for the synthesis of specific non-proteinogenic α-amino acids.

One notable application is in the asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. tandfonline.comtandfonline.com This unnatural amino acid is designed as a photoactive probe for studying molecular interactions. The synthesis involves the alkylation of a chiral bislactim ether auxiliary, a method developed by Schöllkopf, with an appropriately substituted benzyl bromide. In this case, 3-azide-4-fluorobenzyl bromide is the electrophile that introduces the desired side chain. tandfonline.comtandfonline.com The fluorine atom in the target molecule serves to stabilize the reactive nitrene intermediate generated upon photolysis and enhances the sensitivity for mass spectrometric analysis. tandfonline.comtandfonline.com

The synthesis of the required 3-azide-4-fluorobenzyl bromide starts from 4-fluorobenzaldehyde (B137897) and proceeds through nitration, reduction, diazotization, and finally bromination. tandfonline.comtandfonline.com This highlights the role of substituted benzyl bromides as crucial intermediates in accessing complex amino acid structures.

Utility in Photoaffinity Labeling Reagents

Photoaffinity labeling is a powerful technique used to identify and characterize binding sites in biological macromolecules such as proteins and nucleic acids. This method relies on a photoreactive probe that, upon irradiation with light, generates a highly reactive species that forms a covalent bond with the target molecule.

As mentioned previously, 3-azide-4-fluoro-L-phenylalanine, synthesized using a derivative of this compound, is a prime example of a photoaffinity labeling reagent. tandfonline.comtandfonline.com The fluorophenyl azide moiety is a commonly employed photophore due to the chemical stability of the azide group and its ease of preparation. tandfonline.comtandfonline.com The fluorine atom provides additional benefits, including stabilization of the nitrene intermediate and improved analytical detection. tandfonline.comtandfonline.com

The general strategy involves incorporating the unnatural amino acid into a peptide or protein of interest, which is then used to probe its interactions with other molecules. Upon photoactivation, the azide group releases dinitrogen gas to form a highly reactive nitrene, which can insert into nearby C-H, N-H, or O-H bonds, thus covalently labeling the interacting partner.

Development of Specialized Materials

The unique electronic and structural features of the 4-amino-3-fluorobenzyl moiety make it an attractive component for the design and synthesis of specialized materials with tailored properties. Its incorporation can influence characteristics such as thermal stability, optical properties, and molecular organization.

Precursor for Boronic Acid Derivatives in Glucose Sensing Materials

Boronic acids are known for their ability to reversibly bind with diols, such as those found in saccharides. This property has been extensively exploited in the development of glucose sensors. Fluorinated phenylboronic acids, in particular, have garnered attention due to the ability of the fluorine atom to modulate the acidity of the boronic acid, which in turn affects its binding affinity and selectivity for glucose.

While direct use of this compound in this context is not explicitly detailed in the provided results, it serves as a logical precursor to the corresponding boronic acid. The synthesis of phenylboronic acids often involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by hydrolysis. The benzyl bromide can be converted to the corresponding organometallic reagent for this purpose.

The resulting 4-amino-3-fluorophenylboronic acid could then be incorporated into various platforms, such as polymers or fluorescent dyes, to create glucose-responsive materials. The binding of glucose to the boronic acid moiety would induce a change in the material's properties, such as fluorescence or color, allowing for the quantitative detection of glucose. acs.orgnih.gov

Integration into Polymers and Liquid Crystals

The incorporation of fluorinated aromatic groups into polymers and liquid crystals can significantly alter their physical and chemical properties. Fluorine substitution can enhance thermal stability, influence mesophase behavior in liquid crystals, and modify the dielectric properties of polymers. google.comresearchgate.net

This compound can be used to introduce the 4-amino-3-fluorobenzyl group into polymer backbones or as a side chain. The amino group provides a site for further functionalization or can participate in hydrogen bonding, influencing the polymer's morphology and properties. The fluorine atom, with its high electronegativity and steric demand, can affect intermolecular interactions and packing, which is particularly relevant for the design of liquid crystalline materials. researchgate.net For instance, reactive mesogens containing fluorinated groups can be polymerized to form anisotropic polymer networks with highly ordered structures. google.com

Future Research Directions and Emerging Opportunities

Novel and Greener Synthetic Pathways for 4-Amino-3-fluorobenzyl bromide

Microwave-Assisted Synthesis : Conventional heating methods for the preparation of substituted benzyl (B1604629) bromides can be time-consuming. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. biomedres.us Research could explore the bromination of 4-amino-3-fluorotoluene using microwave irradiation, potentially in the presence of a solvent like tetrahydrofuran (B95107) (THF), to establish an efficient and rapid synthesis protocol. biomedres.us

Phase-Transfer Catalysis : The oxidation of precursor molecules like substituted toluenes to benzyl bromides can be achieved under mild conditions using phase-transfer catalysis. grafiati.com This methodology allows for reactions between reagents in immiscible phases, which can be particularly advantageous for creating "greener" processes by, for example, enabling the use of water as a solvent or reducing the need for harsh organic solvents. grafiati.com Investigating phase-transfer-catalyzed bromination of 4-amino-3-fluorotoluene could provide a scalable and more sustainable synthetic route.

Catalytic Approaches : The use of novel catalysts could provide more selective and efficient pathways. For instance, green synthesis of some complex molecules has been achieved using nano Sb2O3 as a catalyst under solvent-free conditions, resulting in excellent product yields and high purity. researchgate.net Exploring similar nanocatalysts for the direct bromination of the benzylic position of 4-amino-3-fluorotoluene could represent a significant advancement.

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites—the amino group, the aromatic ring, and the benzylic bromide—makes chemo- and regioselectivity a critical aspect of utilizing this compound. Future studies will likely focus on developing highly selective transformations that target a specific functional group while leaving the others intact.

Selective N-Alkylation vs. C-Alkylation : The amino group can readily undergo N-alkylation. However, under certain acidic conditions, it is possible to achieve chemoselective C-alkylation at the position para to the amino group. acs.org Research could focus on tuning reaction conditions (e.g., solvent, catalyst, temperature) to selectively direct reactions to either the nitrogen atom or the aromatic ring, thereby creating diverse molecular scaffolds from a single starting material.

Selective Aromatic Substitution : The electronic properties of the amino and fluoro substituents dictate the regioselectivity of electrophilic aromatic substitution. Future work could explore reactions like nitration, halogenation, or Friedel-Crafts reactions, with the goal of predictably installing new functional groups onto the aromatic ring to generate highly functionalized derivatives.

Homologation Reactions : A novel reaction involving the formal insertion of a diazo derivative into the C(sp²)–C(sp³) bond of benzyl bromides has been reported to proceed with high regioselectivity. nih.gov Applying this methodology to this compound could enable a formal one-carbon homologation, extending the carbon chain and providing access to β-amino acid derivatives after further manipulation. nih.gov

Exploration of New Chemical Space through Derivatization

The functional handles of this compound provide numerous opportunities for derivatization, allowing for the exploration of new chemical space and the synthesis of novel compounds with potentially valuable properties.

Nucleophilic Substitution at the Benzylic Position : The bromide is an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, and thiols. For example, benzyl bromides can be converted to benzyl azides, which are precursors for 1,2,3-triazoles—a privileged scaffold in medicinal chemistry. acs.orgmdpi.com Similarly, reaction with tosylmethylisocyanide (TosMIC) can yield oxazole (B20620) derivatives. thieme-connect.com

Modification of the Amino Group : The primary amino group can be acylated, sulfonated, or alkylated to generate a library of amides, sulfonamides, and secondary or tertiary amines. These modifications can dramatically alter the molecule's physicochemical properties, such as solubility and lipophilicity.

Coupling Reactions : The bromide functionality allows the compound to participate in various cross-coupling reactions. For instance, Suzuki-Miyaura coupling has been successfully employed with benzyl bromides to form new carbon-carbon bonds with aryl boronic acids. grafiati.com Copper-promoted coupling with terminal alkynes is another viable strategy to introduce alkyne moieties. acs.org These reactions significantly expand the structural diversity achievable from this starting material.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for full automation. beilstein-journals.orgdokumen.pub The integration of this compound chemistry into continuous flow systems is a promising area for future development.

Scalable and Safe Synthesis : Many reactions involving energetic intermediates or hazardous reagents, such as the synthesis of organic azides from benzyl bromides using sodium azide (B81097), can be performed more safely in flow reactors due to the small reaction volumes at any given time. acs.org Developing a continuous flow process for the synthesis of this compound itself, or for its subsequent derivatization, would enable safer, more efficient, and scalable production. acs.orgup.ac.za

Telescoped Synthesis : Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. cardiff.ac.uk A flow setup could be designed where this compound is generated in the first reactor and then directly streamed into a second reactor to undergo a subsequent transformation, such as a substitution or coupling reaction. acs.org This approach streamlines the synthesis of complex derivatives, saving time, resources, and reducing waste.

Automated Reaction Optimization : The combination of flow chemistry with automated systems and in-line analytical tools (Process Analytical Technology, PAT) allows for high-throughput reaction screening and optimization. cardiff.ac.uk Such a system could rapidly identify the optimal conditions (temperature, residence time, stoichiometry) for reactions involving this compound, accelerating the discovery of new derivatives and synthetic protocols.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental design.

Predicting Reactivity and Selectivity : Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states for various transformations of this compound. whiterose.ac.uk This can help predict the chemo- and regioselectivity of reactions, for instance, by comparing the activation barriers for nucleophilic attack at the benzylic carbon versus N-alkylation or aromatic substitution. Computational analysis of the reaction coordinate for similar benzyl bromide reactions has already been used to elucidate mechanisms. nih.gov

Virtual Screening and Library Design : By derivatizing the core structure of this compound in silico, vast virtual libraries of potential products can be generated. The properties of these virtual compounds, such as their electronic profiles, shape, and potential for intermolecular interactions, can be calculated. This approach, combined with computational docking studies against biological targets, can help prioritize the synthesis of derivatives with the highest probability of desired activity. vulcanchem.com

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-fluorobenzyl bromide, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-amino-3-fluorobenzyl alcohol using hydrobromic acid (HBr) or bromide exchange reagents. Temperature control (e.g., 0–5°C for exothermic reactions) and catalytic agents (e.g., H₂SO₄) can enhance yield. Alternatively, coupling reactions with brominating agents like PBr₃ in anhydrous conditions may be employed. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. For analogous benzyl bromide syntheses, protocols involving aldehydes and cyanoacetates (as in ) provide insights into reaction design .

Q. How should this compound be purified to achieve high purity?

- Methodological Answer : Purification methods include fractional distillation under reduced pressure (e.g., 15–20 mmHg, based on boiling points of related fluorobenzyl bromides ) and column chromatography using silica gel with ethyl acetate/hexane gradients. Confirm purity via GC (>98% as per standards in ) or HPLC. For hygroscopic or light-sensitive batches, inert atmosphere handling is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, -CH₂Br groups) and FTIR for functional groups (C-Br ~550 cm⁻¹, NH₂ ~3300 cm⁻¹). Raman spectroscopy can resolve steric effects on the benzene ring. Compare data with literature values for structurally similar compounds, such as 4-fluorobenzyl bromide or brominated anilines .

Advanced Research Questions

Q. How can experimental design optimize bromide introduction in aromatic systems?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading. Multivariate optimization, as demonstrated in capillary electrophoresis studies ( ), can identify interactions between parameters. Response surface methodology (RSM) is effective for maximizing yield and minimizing side reactions .

Q. How can contradictions in bromide quantification during reaction monitoring be resolved?

- Methodological Answer : Cross-validate analytical methods: ion chromatography (IC) for halide specificity, capillary electrophoresis (CE) with UV detection for resolution of Br⁻/Cl⁻ ( ), and gravimetric analysis. Discrepancies may arise from matrix effects (e.g., chloride interference) or detection limits, as noted in groundwater bromide studies .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer : Store under argon at –20°C in amber glass vials with molecular sieves to prevent hydrolysis. Monitor stability via periodic NMR or GC checks. Decomposition products (e.g., 4-amino-3-fluorobenzyl alcohol) can be identified using LC-MS. Safety data for analogous bromides recommend avoiding moisture and light .

Q. How can bromide byproducts be analyzed in complex reaction mixtures?

Q. What reaction conditions enhance regioselectivity in brominated aromatic systems?

- Methodological Answer : Protect the amino group (e.g., as a Boc derivative) prior to bromination to direct electrophilic substitution to the desired position. Use directing groups (e.g., –NO₂) or Lewis acids (FeBr₃) to control regiochemistry. Post-bromination deprotection steps can restore the amine functionality, as seen in peptide synthesis protocols .

Q. How can low reactivity in nucleophilic substitution reactions be addressed?

Q. What advanced methods characterize thermal decomposition pathways of this compound?

- Methodological Answer :

Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., HBr, fluorinated aromatics). Isothermal stability studies at 40–60°C can model shelf-life degradation. Compare with safety data for hazardous byproduct thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.